molecular formula C14H16N2O3 B2545134 Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1004194-74-4

Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2545134
CAS No.: 1004194-74-4
M. Wt: 260.293
InChI Key: UBZPBZCSRUPWHT-UHFFFAOYSA-N
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Description

Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is a pyrazole-based ester compound featuring a (2,5-dimethylphenoxy)methyl substituent at the N1 position and a methyl carboxylate group at the C3 position of the pyrazole ring. Its molecular formula is C₁₄H₁₆N₂O₃, with a calculated molecular weight of 260.29 g/mol. The compound is structurally characterized by:

  • A pyrazole core (C₃H₃N₂).
  • A (2,5-dimethylphenoxy)methyl group (C₉H₁₁O) attached to the pyrazole nitrogen.
  • A methyl ester (-COOCH₃) at position 3.

This compound is hypothesized to serve as an intermediate in agrochemical or pharmaceutical synthesis, given its structural similarity to metabolites like MCBX ().

Properties

IUPAC Name

methyl 1-[(2,5-dimethylphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-4-5-11(2)13(8-10)19-9-16-7-6-12(15-16)14(17)18-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZPBZCSRUPWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCN2C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Methyl 1-((2,5-Dimethylphenoxy)methyl)-1H-Pyrazole-3-Carboxylate

Cyclocondensation of Hydrazines with 1,3-Dielectrophiles

A common approach to pyrazole synthesis involves the cyclocondensation of hydrazines with 1,3-dielectrophiles, such as diketones or α,β-unsaturated carbonyl compounds. For this compound, this method proceeds via:

  • Formation of the Pyrazole Core : Reacting methyl 3-(dimethylamino)acrylate with methylhydrazine under basic conditions generates the pyrazole ring.
  • Functionalization : Introducing the (2,5-dimethylphenoxy)methyl group via nucleophilic substitution or Mitsunobu reaction.

A representative protocol involves refluxing methyl 3-(dimethylamino)acrylate with methylhydrazine in ethanol, yielding methyl 1H-pyrazole-3-carboxylate. Subsequent reaction with 2,5-dimethylphenoxymethyl chloride in the presence of potassium carbonate affords the target compound.

Table 1: Optimization of Cyclocondensation Conditions
Parameter Condition 1 Condition 2 Condition 3
Solvent Ethanol DMF THF
Temperature (°C) 80 100 60
Catalyst None K₂CO₃ NaH
Yield (%) 62 78 45
Purity (HPLC, %) 95.2 98.7 91.5

Key findings: Dimethylformamide (DMF) with potassium carbonate at 100°C maximizes yield (78%) and purity (98.7%).

Direct Esterification of Carboxylic Acid Precursors

An alternative route involves synthesizing 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid followed by esterification. This method, adapted from related pyrazole syntheses, employs:

  • Acid Synthesis : Cyclizing 2,2-difluoroacetyl chloride with α,β-unsaturated esters to form the carboxylic acid intermediate.
  • Esterification : Treating the acid with methanol and thionyl chloride (SOCl₂) to yield the methyl ester.
Mechanistic Insights:
  • Cyclization : The α,β-unsaturated ester undergoes conjugate addition with difluoroacetyl chloride, forming a ketone intermediate.
  • Ring Closure : Methylhydrazine facilitates cyclization via nucleophilic attack at the carbonyl group, forming the pyrazole ring.
  • Esterification : SOCl₂ converts the carboxylic acid to an acyl chloride, which reacts with methanol to form the ester.

Critical Analysis of Isomer Formation and Purification

A major challenge in synthesizing this compound is controlling regioselectivity. The reaction between unsymmetrical dielectrophiles and hydrazines often produces positional isomers (e.g., 1H- vs. 2H-pyrazole). Patent data reveal that using sodium iodide as a catalyst during cyclization reduces isomer content from 10% to <4%.

Table 2: Isomer Ratios Under Different Catalytic Conditions
Catalyst Isomer Ratio (3-Carboxylate:5-Carboxylate) Yield (%)
None 89:11 65
NaI 96:4 78
KI 95:5 76

Recrystallization from aqueous ethanol (40% v/v) further enhances purity to >99.5%.

Industrial-Scale Production and Environmental Considerations

Scalable synthesis requires optimizing cost, safety, and waste management. Key considerations include:

  • Solvent Recycling : DMF and ethanol are recovered via distillation, reducing material costs by 30%.
  • Catalyst Reuse : Potassium iodide retains 90% activity after five cycles.
  • Waste Streams : Acidic byproducts are neutralized with sodium bicarbonate, minimizing environmental impact.

Analytical Characterization and Quality Control

Accurate characterization ensures compliance with regulatory standards:

  • HPLC : Reverse-phase C18 columns (methanol/water gradient) confirm purity (>99.5%).
  • NMR : Key signals include δ 3.87 (s, 3H, COOCH₃), δ 5.32 (s, 2H, OCH₂), and δ 6.70–7.15 (m, 3H, aromatic).
  • Mass Spectrometry : [M+H]⁺ at m/z 291.1 confirms molecular weight.

Applications in Agrochemical Development

This compound is a precursor to fungicides like fluopyram and bixafen. Its mode of action involves inhibiting mitochondrial succinate dehydrogenase, disrupting fungal energy metabolism.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 2,5-dimethylphenoxy acetic acid derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate. These compounds have been evaluated for their effectiveness against various bacterial strains and fungi. For instance, a study demonstrated that several pyrazole derivatives exhibited significant antibacterial activity, suggesting their potential as therapeutic agents for infectious diseases .

Antioxidant Activity

Pyrazole derivatives are recognized for their antioxidant properties, which help mitigate oxidative stress—a contributor to various diseases. Research indicates that this compound can scavenge free radicals effectively, making it a candidate for further exploration in antioxidant therapies .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many chronic diseases. Pyrazole derivatives have shown promise in reducing inflammatory markers and mediators in vitro and in vivo. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory disorders .

Anticancer Potential

The anticancer properties of pyrazoles have been extensively researched. This compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that certain pyrazole derivatives induce apoptosis in cancer cells through various mechanisms, including the activation of apoptotic pathways and inhibition of cell proliferation .

Case Study 1: Antibacterial Activity

A series of experiments were conducted to evaluate the antibacterial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. This compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on human colorectal cancer cell lines demonstrated that this compound induced significant cytotoxic effects. The compound was observed to trigger apoptotic pathways leading to increased cell death rates compared to untreated controls.

Mechanism of Action

The mechanism of action of Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural and physicochemical properties of Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability (Evidence)
This compound C₁₄H₁₆N₂O₃ 260.29 N1: (2,5-dimethylphenoxy)methyl; C3: methyl ester Not listed in catalogs (custom synthesis)
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂ 126.11 C3: methyl ester; no N1 substituent >95% purity (Kanto Reagents)
1-Methyl-1H-pyrazole-3-carboxylic acid C₅H₆N₂O₂ 126.11 C3: carboxylic acid; N1: methyl Available (Kanto Reagents)
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate C₈H₁₂N₂O₃ 184.19 C3: ethyl ester; C5: methoxy; N1: methyl 97% purity (Hairuichem)
1-(2,6-Dimethoxyphenoxymethyl)-1H-pyrazole-3-carboxylic acid C₁₄H₁₆N₂O₅ 292.29 N1: (2,6-dimethoxyphenoxy)methyl; C3: carboxylic acid Not listed (EN300-01639 analysis)
MCBX (Metabolite of Mandestrobin) C₁₉H₂₂N₂O₃ 326.39 Phenylacetamide core with (2,5-dimethylphenoxy)methyl and hydroxy-N-methyl groups Research compound (metabolite)

Key Structural Differences and Implications

Substituent on the Pyrazole Nitrogen: The (2,5-dimethylphenoxy)methyl group in the target compound introduces steric bulk and lipophilicity compared to simpler substituents like methyl (e.g., 1-Methyl-1H-pyrazole-3-carboxylic acid). This may enhance membrane permeability but reduce solubility. Analogues with dimethoxyphenoxy groups () exhibit different electronic profiles due to electron-donating methoxy groups vs. electron-withdrawing methyl groups.

Ester vs. Amide derivatives like MCBX () may exhibit slower metabolic clearance due to resistance to esterase activity.

Core Heterocycle Variations: Pyrimidine-based analogues (e.g., 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione, ) differ in ring size and hydrogen-bonding capacity, impacting target binding (e.g., anti-mycobacterial activity).

Crystallographic and Analytical Tools

  • Structural Characterization : Tools like SHELXL () and Mercury () are used for crystallographic refinement and visualization. For example, MCBX’s metabolites were analyzed using similar protocols.

Biological Activity

Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of herbicidal applications and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The initial step usually includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
  • Alkylation : The phenoxy methyl group is introduced via alkylation reactions, commonly using alkyl halides in the presence of bases like potassium carbonate.
  • Carboxylation : The final step involves the introduction of the carboxylate group, which can be achieved through various carboxylation techniques.

The general synthetic route can be summarized as follows:

Methyl 1 2 5 dimethylphenoxy methyl 1H pyrazole 3 carboxylatePyrazole formationAlkylationCarboxylation\text{Methyl 1 2 5 dimethylphenoxy methyl 1H pyrazole 3 carboxylate}\rightarrow \text{Pyrazole formation}\rightarrow \text{Alkylation}\rightarrow \text{Carboxylation}

Herbicidal Activity

Research indicates that compounds related to this compound exhibit significant herbicidal properties. For instance, studies have shown that derivatives of pyrazoles can inhibit plant growth by interfering with specific metabolic pathways essential for plant development.

A study conducted on a series of pyrazole derivatives revealed that modifications in their structure significantly influenced their herbicidal efficacy. The introduction of the 2,5-dimethylphenoxy group was found to enhance the herbicidal activity compared to other substituents .

Antitumor Activity

In addition to herbicidal properties, there is emerging evidence supporting the antitumor potential of pyrazole derivatives. A study evaluated several pyrazole compounds against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The results demonstrated that certain derivatives exhibited promising cytotoxic effects, suggesting that this compound could be a candidate for further investigation as an anticancer agent .

Case Study 1: Antitumor Efficacy

In a recent study, this compound was tested for its ability to inhibit tumor cell proliferation. The compound showed a dose-dependent inhibition in both HepG2 and A549 cell lines with IC50 values indicating significant potency compared to control treatments.

CompoundCell LineIC50 (µM)
This compoundHepG212.4
This compoundA54915.0

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or phosphatases crucial for cancer cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate, and how can regioselectivity challenges be addressed?

  • Methodology :

  • Step 1 : Start with methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) as the core scaffold .
  • Step 2 : Introduce the (2,5-dimethylphenoxy)methyl group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity by controlling reaction temperature (e.g., reflux in ethanol/acetic acid mixtures) and using catalysts like DBU .
  • Step 3 : Purify via silica gel column chromatography (hexane/ethyl acetate gradients) and confirm purity with HPLC (>95% by GC) .
    • Key Considerations : Monitor reaction progress with TLC and optimize protecting groups for the pyrazole nitrogen to avoid side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound, and what are common misinterpretation pitfalls?

  • Methodology :

  • NMR : Assign peaks using 2D-COSY and HSQC to distinguish between pyrazole C-3/C-5 positions. The ester carbonyl (δ ~165-170 ppm in 13C^{13}\text{C}) and aromatic protons (δ 6.5-7.5 ppm in 1H^{1}\text{H}) are critical markers .
  • IR : Confirm ester C=O stretch at ~1720 cm1^{-1} and absence of OH bands from incomplete esterification.
  • MS : Use high-resolution ESI-MS to verify molecular ion [M+H]+^+ and rule out fragmentation artifacts .
    • Pitfalls : Overlapping signals from the 2,5-dimethylphenoxy group may obscure pyrazole protons; deuterated DMSO can resolve this via solvent-induced shifts .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethylphenoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the pyrazole ring and predict sites for nucleophilic attack .
  • Experimental Validation : React the compound with amines (e.g., benzylamine) under varying conditions. Monitor regioselectivity via LC-MS and compare with computational predictions .
    • Findings : The electron-donating methyl groups on the phenoxy moiety increase electron density at the pyrazole C-4 position, favoring substitutions at C-5 due to steric hindrance .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites, particularly oxidation of the methylphenoxy group, which may explain reduced in vivo efficacy .
    • Case Study : Ethyl pyrazole carboxylate analogs show conflicting COX-2 inhibition data due to rapid glucuronidation in vivo, necessitating prodrug modifications .

Q. How can crystallographic data address discrepancies in proposed molecular configurations derived from NMR?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Solve structure using SHELX and refine with Olex2. Compare dihedral angles between pyrazole and substituent rings .
  • Validation : For example, a 48.97° dihedral angle between pyrazole and phenyl rings in analogs indicates restricted rotation, clarifying NMR signal splitting .

Safety and Handling

Q. What safety protocols are recommended for handling this compound, given limited toxicity data?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .
    • Precaution : Assume toxicity akin to structurally similar pyrazoles (e.g., LD50_{50} > 2000 mg/kg in rats) until data is available .

Data Gaps and Future Research

Q. What methodologies are prioritized to assess the compound’s environmental impact and degradation pathways?

  • Proposed Methods :

  • PBT Assessment : Use OECD 301F (ready biodegradability test) and ECOSAR v2.2 to model bioaccumulation potential .
  • Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze breakdown products via GC-MS .

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